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  • Product: 4-Bromo-6-methoxy-7-methylquinoline
  • CAS: 1359703-75-5

Core Science & Biosynthesis

Foundational

Whitepaper: The Quinoline Scaffold as a Cornerstone in Modern Kinase Inhibitor Discovery

A Senior Application Scientist's Guide to Strategy, Design, and Validation Executive Summary Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in contemporary...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Strategy, Design, and Validation

Executive Summary

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in contemporary drug discovery, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and angiogenesis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. Within this landscape, the quinoline nucleus has emerged as a "privileged scaffold"—a versatile and robust molecular framework for designing potent and selective kinase inhibitors.[1][2][3] This guide provides an in-depth technical exploration of the discovery and development of novel quinoline derivatives as kinase inhibitors, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the strategic rationale behind experimental choices, present validated protocols for key assays, and illustrate the iterative cycle of drug design, moving from initial hit identification to lead optimization and preclinical evaluation.

The Rationale: Why Kinases and the Quinoline Scaffold?

Kinases: The "On/Off" Switches of Cellular Life

The human genome contains over 500 protein kinases, each playing a role in the vast signaling networks that govern cellular function.[4] They catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. This phosphorylation event acts as a molecular switch, altering the protein's conformation and activity, thereby propagating signals. In cancer, mutations or overexpression of kinases can lead to these switches being perpetually "on," resulting in uncontrolled cell growth.[4] This makes them highly attractive targets for therapeutic intervention.

The Quinoline Nucleus: A Privileged Pharmacophore

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, is a recurring motif in a multitude of pharmacologically active compounds.[1][2] Its "druggability" and versatility are well-established, with several FDA-approved quinoline-based kinase inhibitors on the market, including Bosutinib (Abl/Src inhibitor), Cabozantinib (c-Met/VEGFR2 inhibitor), and Lenvatinib (VEGFR/RET inhibitor).[1][5]

The advantages of the quinoline scaffold are multifaceted:

  • Structural Rigidity: The planar, rigid nature of the quinoline core provides a well-defined anchor for substituents, reducing the entropic penalty upon binding to the target kinase.

  • Versatile Chemistry: The quinoline ring system can be readily functionalized at multiple positions, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] Common synthetic routes like the Friedländer, Skraup, or Combes syntheses make a diverse chemical space accessible.

  • Key Hinge-Binding Interactions: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a critical interaction for anchoring inhibitors within the ATP-binding site's "hinge region," mimicking the adenine moiety of ATP.

The Drug Discovery Workflow: A Strategic Blueprint

The path from a concept to a clinical candidate is a systematic, multi-stage process. The discovery of quinoline-based kinase inhibitors follows this well-trodden path, with specific strategic considerations at each step.

G Figure 1: Kinase Inhibitor Discovery Workflow cluster_0 Discovery & Preclinical Phase Target_ID Target Identification & Validation Hit_Gen Hit Generation (HTS, FBDD) Target_ID->Hit_Gen Assay Dev. Hit_to_Lead Hit-to-Lead (Initial SAR) Hit_Gen->Hit_to_Lead Hit Conf. Lead_Op Lead Optimization (Potency, ADMET) Hit_to_Lead->Lead_Op Iterative Design Candidate Preclinical Candidate Selection Lead_Op->Candidate In Vivo Efficacy IND IND-Enabling Studies Candidate->IND Safety/Tox

Caption: A streamlined workflow for the discovery of kinase inhibitors.

Target Selection and Validation

The first critical decision is selecting the right kinase. The choice is driven by a deep understanding of disease biology. For instance, Epidermal Growth Factor Receptor (EGFR) is a well-validated target in non-small cell lung cancer (NSCLC), making it a prime candidate for inhibitor development.[1][6] Similarly, Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial for angiogenesis, the formation of new blood vessels that tumors need to grow, making them key targets for anti-cancer therapy.[1][7]

Causality: The rationale for targeting a specific kinase must be supported by evidence linking its hyperactivity to the disease pathology. This validation often comes from genetic data (e.g., activating mutations in patients), preclinical models (e.g., tumor growth inhibition upon kinase knockdown), and biomarker studies.

Hit Identification: Finding the Starting Points

Once a target is validated, the search for "hits"—initial molecules that show inhibitory activity—begins.

  • High-Throughput Screening (HTS): A large library of diverse chemical compounds is screened against the target kinase. For quinoline derivatives, focused libraries are often designed around the core scaffold to increase the probability of finding potent hits.

  • Fragment-Based Drug Discovery (FBDD): Small, low-complexity molecules ("fragments") are screened for weak binding. Hits are then grown or linked together to create more potent leads. The quinoline scaffold itself can be considered a large, privileged fragment.

  • Structure-Based Design: Leveraging the known 3D structure of the kinase's ATP-binding pocket, compounds are computationally designed to fit and interact with key residues. This is particularly effective for quinoline derivatives, where docking programs can predict optimal substitutions to enhance binding.[7][8]

Lead Optimization: The Iterative Cycle of Improvement

A "hit" is rarely a drug. The process of converting a hit into a preclinical candidate is known as lead optimization. This is an iterative cycle driven by medicinal chemistry and guided by biological data.

G Figure 2: The Iterative Lead Optimization Cycle Design Design (In Silico Modeling) Synthesize Synthesize (New Derivatives) Design->Synthesize Test Test (In Vitro/Cell-based Assays) Synthesize->Test Analyze Analyze (SAR, DMPK data) Test->Analyze Analyze->Design Hypothesis Refinement

Caption: The core feedback loop of medicinal chemistry in drug discovery.

The primary goals of lead optimization are to improve:

  • Potency: Increasing the inhibitory activity against the target kinase (e.g., lowering the IC50 value).

  • Selectivity: Minimizing activity against other kinases to reduce off-target side effects. A kinome scan is often used to assess the selectivity profile.

  • ADMET Properties: Optimizing Absorption, Distribution, Metabolism, Excretion, and Toxicity to ensure the compound is "drug-like" and can reach its target in the body at a therapeutic concentration.

Structure-Activity Relationship (SAR): This is the cornerstone of lead optimization. By systematically modifying the quinoline scaffold at different positions and observing the effect on activity, chemists build a detailed understanding of which chemical features are critical for binding. For example, in many 4-anilinoquinoline EGFR inhibitors, a small substituent at the 6- or 7-position is crucial for activity, while the 3-cyano group often enhances potency.[1][9]

Case Studies: Quinoline Derivatives Targeting Key Kinases

The versatility of the quinoline scaffold is best illustrated through examples of its successful application against different kinase targets.

Kinase Target Example Quinoline Derivative Class Key SAR Insights Representative IC50 Values Reference
EGFR 4-Anilinoquinoline-3-carbonitrilesThe 4-anilino moiety occupies the ATP adenine pocket; substitutions on the aniline ring modulate selectivity.0.1 - 5 µM[1]
VEGFR-2 4-(Piperazin-1-yl)quinolinesThe piperazine group often extends into a solvent-exposed region, providing a handle for improving solubility.~1.38 µM[1]
Src 8-Anilinoimidazo[4,5-g]quinolinesThe extended heterocyclic system provides additional interactions; N-3 is a key position for adding solubilizing groups.~35 nM[4][10]
c-Met 4-(Phenoxy)quinolineThe ether linkage is a common hinge-binding motif; substitutions on the phenoxy ring are critical for potency.1 - 5 µM[1]
Pim-1 Isoxazolo-quinoline-3,4-dionesA hydroxyl group on a pendant benzene ring is essential for hydrogen bonding in the hinge region.~2.5 nM (Ki)[11]

Essential Methodologies & Self-Validating Protocols

Scientific integrity demands robust and reproducible experimental data. The following protocols are presented as self-validating systems, incorporating the necessary controls to ensure data trustworthiness.

Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This protocol measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction. It is a gold standard for determining the IC50 of an inhibitor.

Objective: To determine the concentration at which a quinoline derivative inhibits 50% of the target kinase's activity.

Materials:

  • Target Kinase (e.g., recombinant human Src)

  • Kinase-specific substrate peptide

  • ATP (at Km concentration for the kinase)

  • Test Quinoline Derivative (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Step-by-Step Methodology:

  • Compound Plating: a. Prepare a 10-point, 3-fold serial dilution of the test quinoline derivative in DMSO. b. Transfer a small volume (e.g., 50 nL) of each concentration to a 384-well assay plate using an acoustic dispenser.

  • Controls Setup (Essential for Validation): a. Negative Control (0% Inhibition): Wells containing DMSO only. This defines the maximum signal. b. Positive Control (100% Inhibition): Wells containing a potent, non-specific kinase inhibitor like Staurosporine at a high concentration (e.g., 10 µM). This defines the minimum signal. c. Background Control (No Enzyme): Wells containing all reaction components except the kinase. This measures the background signal from ATP degradation.

  • Kinase Reaction: a. Prepare a 2X Kinase/Substrate master mix in kinase reaction buffer. b. Add the master mix to all wells except the "No Enzyme" controls. c. Prepare a 2X ATP master mix. d. Initiate the reaction by adding the ATP mix to all wells. Final volume is typically 5 µL. e. Incubate at room temperature for 1 hour.

  • Signal Detection (ADP-Glo™ Procedure): a. Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. b. Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes. c. Read the luminescence signal on a plate reader.

  • Data Analysis & Self-Validation: a. Z'-Factor Calculation: Use the positive and negative controls to calculate the Z'-factor. A value > 0.5 indicates a robust and reliable assay. b. Normalization: Normalize the data by setting the average signal of the negative controls to 100% activity and the positive controls to 0% activity. c. IC50 Curve Fitting: Plot the normalized % activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cellular Target Engagement Assay (Western Blot)

This protocol determines if the quinoline inhibitor can block the activity of its target kinase inside a living cell by measuring the phosphorylation of a downstream substrate.

Objective: To confirm that the test compound inhibits the target kinase signaling pathway in a relevant cancer cell line.

Causality Check: A positive result in a biochemical assay shows the compound can inhibit the enzyme. This cellular assay shows it does inhibit the enzyme in its native environment, a crucial step in validation.

G Figure 3: EGFR Signaling Cascade EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Ras Ras EGFR->Ras pY Quinoline Quinoline Inhibitor Quinoline->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK p ERK ERK MEK->ERK p Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR pathway by a quinoline derivative.

Methodology:

  • Cell Culture & Treatment: a. Plate a cancer cell line known to depend on the target kinase (e.g., A431 cells for EGFR) in 6-well plates. b. Once cells reach 70-80% confluency, starve them in serum-free media for 12-24 hours to reduce basal signaling. c. Pre-treat cells with various concentrations of the quinoline inhibitor (and a DMSO vehicle control) for 2 hours.

  • Kinase Pathway Stimulation: a. Stimulate the cells with the appropriate growth factor (e.g., EGF for the EGFR pathway) for 10-15 minutes to induce robust downstream phosphorylation. b. A non-stimulated control well should be included to show the basal level of phosphorylation.

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors (critical to preserve phosphorylation states). b. Quantify the total protein concentration using a BCA assay to ensure equal loading in the next step.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel and separate by size via electrophoresis. b. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting and Detection: a. Validation Control: Block the membrane (e.g., with 5% BSA in TBST) and probe with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK). b. Loading Control: After imaging, strip the membrane and re-probe with an antibody for the total amount of the substrate protein (e.g., anti-total-ERK) and/or a housekeeping protein (e.g., GAPDH). This is a mandatory control to prove that any decrease in the phospho-signal is due to inhibition, not differences in protein loading. c. Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Interpretation: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate or loading control signal, provides strong evidence of on-target cellular activity of the quinoline inhibitor.

Conclusion and Future Directions

The quinoline scaffold has unequivocally proven its value in the development of clinically successful kinase inhibitors.[3][5] Its favorable chemical properties and synthetic accessibility make it a powerful platform for generating novel therapeutics. The journey from concept to clinic is a complex, interdisciplinary endeavor that relies on a robust understanding of cancer biology, strategic application of screening technologies, and the iterative, hypothesis-driven cycle of medicinal chemistry.

Future efforts will likely focus on:

  • Targeting Resistance: Designing next-generation quinoline derivatives to overcome acquired resistance mutations in kinases (e.g., the T790M mutation in EGFR).[12]

  • Improving Selectivity: Fine-tuning quinoline structures to achieve highly selective inhibitors for specific kinase isoforms, thereby minimizing off-target effects and improving the therapeutic window.

  • Novel Modalities: Exploring quinoline-based PROTACs (Proteolysis Targeting Chimeras) or covalent inhibitors to achieve more durable and potent target modulation.

By integrating the strategic principles and validated methodologies outlined in this guide, researchers can continue to leverage the power of the quinoline nucleus to discover the next generation of life-saving kinase-targeted therapies.

References

  • Martorana, A., La Monica, G., & Lauria, A. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. [Link]

  • Karnik, A. V., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(7), 100529. [Link]

  • Aly, R. M., et al. (2016). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of American Science, 12(5), 10-32. [Link]

  • El-Gamal, M. I., et al. (2024). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • Vaidya, A., et al. (2023). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]

  • Fares, M., et al. (2023). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 28(13), 5009. [Link]

  • Srivastava, S., et al. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Indian Chemical Society, 95, 125-147. [Link]

  • de Castro, T. B., et al. (2023). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ChemMedChem, 18(13), e202300122. [Link]

  • Abdel-Moneim, N., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2215-2234. [Link]

  • Boschelli, D. H., et al. (2004). 8-Anilinoimidazo[4,5-g]quinoline-7-carbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(12), 3239-3242. [Link]

  • Imran, M., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Current Organic Chemistry, 27(19), 1629-1649. [Link]

  • Boschelli, D. H., et al. (2001). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link]

  • Tran, Q. T., et al. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 27(21), 7480. [Link]

  • Wang, Y. T., et al. (2023). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega, 8(22), 19696-19707. [Link]

  • Said, M. F., et al. (2016). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Medicinal Chemistry Research, 25, 727-737. [Link]

  • FDA. (n.d.). Hematology/Oncology (Cancer) Approvals & Safety Notifications. U.S. Food & Drug Administration. [Link]

Sources

Exploratory

Introduction to quinolines as privileged structures in drug discovery

The Quinoline Scaffold: A Cornerstone of Modern Drug Discovery An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold, a bicyclic aromatic heterocycle,...

Author: BenchChem Technical Support Team. Date: February 2026

The Quinoline Scaffold: A Cornerstone of Modern Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a quintessential "privileged structure" in medicinal chemistry. Its remarkable versatility and inherent "drug-likeness" have enabled the development of a vast array of therapeutic agents across multiple disease areas. This guide provides a comprehensive exploration of the quinoline core, detailing its physicochemical properties, seminal synthetic methodologies, and its profound impact on drug discovery. We will dissect the mechanisms of action of key quinoline-based drugs, from foundational antimalarials like chloroquine to modern targeted cancer therapies such as kinase inhibitors, providing field-proven insights into why this scaffold continues to be a fertile ground for innovation. Detailed protocols, mechanistic diagrams, and a survey of FDA-approved drugs underscore the enduring legacy and future potential of quinoline in the pharmaceutical landscape.

Introduction: The Concept of a "Privileged Structure"

In the lexicon of medicinal chemistry, a privileged structure is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity.[1][2] These scaffolds are not merely passive molecular skeletons; they possess an optimal arrangement of steric and electronic features that allow for facile and potent interactions with a variety of protein active sites. The quinoline ring system is a prime example of such a structure.[1][2]

Quinoline (1-azanaphthalene) is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring.[3] This fusion imparts a unique set of properties: a rigid, planar geometry, a distinct dipole moment, and sites for hydrogen bonding, π-π stacking, and metal coordination.[4] Its synthetic tractability further enhances its value, allowing chemists to readily modify the core to optimize potency, selectivity, and pharmacokinetic properties for a given target.[1][2] The history of medicine is deeply intertwined with the quinoline scaffold, beginning with the isolation of quinine from cinchona bark in the 17th century, which became the first effective treatment for malaria.[5] This historical success was a harbinger of the scaffold's immense therapeutic potential, which has since been realized in anticancer, antibacterial, antiviral, and anti-inflammatory agents.[6][7]

Caption: General structure of the quinoline scaffold.

Synthesis of the Quinoline Core: Classical and Modern Approaches

The synthetic versatility of the quinoline moiety is a key reason for its privileged status.[1][2][3] A variety of robust and scalable methods have been developed, from classic named reactions to modern catalytic systems.

Classical Named Reactions

Several foundational methods for quinoline synthesis remain relevant today due to their reliability and access to diverse substitution patterns.[8]

  • Skraup Synthesis: This is the commercial method for producing quinoline itself. It involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[9] The reaction is famously exothermic but effective.

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones, which are often formed in situ from aldehydes and/or ketones.[8][10]

  • Friedländer Synthesis: This is a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde).[10][11] This method offers excellent regioselectivity.

  • Combes Synthesis: Involves the reaction of anilines with β-diketones under acidic conditions.[8]

Modern Synthetic Methodologies

Contemporary organic synthesis has introduced milder and more efficient catalytic methods for constructing the quinoline core. These often involve transition metals like palladium, copper, or manganese and offer broader functional group tolerance.[12] Metal-free approaches using iodine or operating under aerobic conditions are also gaining prominence as greener alternatives.[11]

Detailed Protocol: Friedländer Annulation for Quinoline Synthesis

This protocol describes a general, reliable method for synthesizing a substituted quinoline, a common step in a drug discovery campaign. The causality behind this choice is its high convergence and regiochemical control, directly coupling two key fragments.

Objective: To synthesize 2-phenylquinoline from 2-aminobenzaldehyde and acetophenone.

Materials:

  • 2-Aminobenzaldehyde (1.0 eq)

  • Acetophenone (1.1 eq)

  • Potassium hydroxide (KOH) (2.0 eq)

  • Ethanol (EtOH), reagent grade

  • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and UV lamp

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-aminobenzaldehyde (e.g., 1.21 g, 10 mmol) and acetophenone (e.g., 1.32 g, 11 mmol). Dissolve the solids in ethanol (40 mL).

  • Base Addition: While stirring, add potassium hydroxide (e.g., 1.12 g, 20 mmol) to the solution. The solution may change color.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle. The progress of the reaction should be monitored by TLC. Rationale: Heating provides the activation energy for the initial aldol-type condensation and the subsequent cyclodehydration.

  • Reaction Monitoring: After 2-4 hours, check for the consumption of the starting materials by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). A new, less polar spot corresponding to the product should appear.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Extraction: Pour the concentrated mixture into a separatory funnel containing water (50 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL). Rationale: This separates the organic product from the inorganic base and other aqueous-soluble impurities.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-phenylquinoline.

This self-validating protocol includes clear start and end points (TLC monitoring) and a standard purification method to ensure the identity and purity of the final compound.

Caption: Experimental workflow for Friedländer quinoline synthesis.

The Broad Biological Spectrum of Quinoline Derivatives

The privileged nature of the quinoline scaffold is most evident in the sheer diversity of its biological activities.[6][13][14] Quinolines have been successfully developed into drugs for a wide range of diseases.[7][13]

Antimalarial Agents

The quinoline antimalarials are a cornerstone of global health.[15] Drugs like Chloroquine , Quinine , and Mefloquine are thought to act by accumulating in the acidic food vacuole of the malaria parasite.[15] Inside the parasite, hemoglobin is digested, releasing toxic heme. The quinoline drugs are proposed to cap the growing hemozoin crystal (the non-toxic, neutralized form of heme), preventing further heme detoxification.[16] This leads to a buildup of toxic heme, which kills the parasite.[15][17][18]

  • Mechanism of Action: Interference with heme polymerization. The drug-heme complex can also disrupt the parasite's vacuolar membrane.[18][19]

Antimalarial_MoA cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death Heme->Death Accumulation Leads to Lysis Quinoline Quinoline Drug (e.g., Chloroquine) Block Quinoline->Block Block->Hemozoin Inhibits

Caption: Mechanism of action for quinoline-based antimalarials.

Anticancer Agents

Quinolines are a major scaffold in oncology, with approved drugs targeting different hallmarks of cancer.[1][20]

  • Kinase Inhibitors: Many cancers are driven by aberrant signaling from protein kinases. The quinoline scaffold is adept at fitting into the ATP-binding pocket of kinases. Several FDA-approved tyrosine kinase inhibitors (TKIs) feature a quinoline core, including Bosutinib (BCR-ABL and Src inhibitor), Cabozantinib (VEGFR, MET, RET inhibitor), and Lenvatinib (multi-kinase inhibitor).[5][21] These drugs disrupt the signaling pathways that drive tumor growth and proliferation.[21]

  • Topoisomerase Inhibitors: The camptothecin family, including the semi-synthetic quinoline-containing drugs Topotecan and Irinotecan , function by inhibiting topoisomerase I, an enzyme essential for DNA replication and transcription.[1] This leads to DNA damage and apoptosis in cancer cells.

Antibacterial Agents (Fluoroquinolones)

The fluoroquinolones (e.g., Ciprofloxacin , Levofloxacin ) are a critical class of broad-spectrum antibiotics. While technically quinolones (a related but distinct class), they are often discussed with quinolines due to their structural heritage. They act by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This prevents bacterial DNA replication and repair, leading to rapid cell death.

Case Study: Bosutinib - A Targeted Quinoline Kinase Inhibitor

The development of Bosutinib (Bosulif®) exemplifies the power of the quinoline scaffold in modern, structure-based drug design.

  • Target: Bosutinib was designed to inhibit the BCR-ABL tyrosine kinase, the key driver of chronic myeloid leukemia (CML), as well as the Src family kinases.

  • Mechanism: The quinoline core acts as a scaffold that presents key substituents to interact with the ATP-binding site of the BCR-ABL kinase. The 4-anilino substituent is crucial for its activity. By binding to the ATP pocket, Bosutinib prevents the phosphorylation of downstream substrates, thereby shutting down the pro-survival signaling that characterizes CML.

  • Significance: Bosutinib's approval provided a vital treatment option for patients with CML who are resistant or intolerant to other TKIs, showcasing the ability to fine-tune the quinoline scaffold for specific kinase targets.

Bosutinib_Pathway BCR_ABL BCR-ABL Kinase (Oncogenic Driver) P_Substrate Phosphorylated Substrates BCR_ABL->P_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Downstream Substrates Substrate->BCR_ABL Signaling Proliferation & Survival Signaling P_Substrate->Signaling CML CML Cell Growth Signaling->CML Bosutinib Bosutinib Block Bosutinib->Block Block->BCR_ABL Inhibits ATP Binding

Caption: Bosutinib inhibits the BCR-ABL pathway in CML.

Summary of Key FDA-Approved Quinoline Drugs

The clinical and commercial success of quinoline-based drugs is extensive. The following table highlights a selection of these agents, demonstrating the scaffold's versatility.

Drug NameTrade Name(s)Therapeutic ClassYear of First FDA ApprovalCore Mechanism of Action
Chloroquine AralenAntimalarial, Antirheumatic1949Inhibits heme polymerization in malaria parasites
Bosutinib BosulifAnticancer (Kinase Inhibitor)2012Inhibits BCR-ABL and Src tyrosine kinases[5]
Cabozantinib Cabometyx, CometriqAnticancer (Kinase Inhibitor)2012Inhibits MET, VEGFR2, and RET tyrosine kinases[5]
Lenvatinib LenvimaAnticancer (Kinase Inhibitor)2015Multi-targeted tyrosine kinase inhibitor (VEGFR, FGFR, etc.)[5]
Mefloquine LariamAntimalarial1989Inhibits heme polymerization; mechanism not fully resolved[15]
Bedaquiline SirturoAntituberculosis2012Inhibits mycobacterial ATP synthase[5]
Tafenoquine Krintafel, ArakodaAntimalarial2018Inhibits heme polymerization; active against dormant stages[5]
Mitapivat PyrukyndHematology (PK Activator)2022Allosteric activator of pyruvate kinase[5]

Future Directions and Conclusion

The quinoline scaffold is far from being a relic of medicinal chemistry's past. Its story is one of continuous evolution. Current research is focused on several exciting areas:

  • New Therapeutic Targets: Exploring quinoline derivatives as inhibitors of novel targets in areas like neurodegenerative diseases and viral infections.[22]

  • Combination Therapies: Using quinoline-based kinase inhibitors in combination with immunotherapy or other targeted agents to overcome drug resistance in cancer.[21]

  • Advanced Synthesis: Developing even more efficient and sustainable synthetic routes to access novel quinoline libraries for high-throughput screening.[11]

References

  • Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(7), 645-651. Available from: [Link]

  • Renzi, P., et al. (2024). FDA-approved quinoline/quinolone-based drugs. ResearchGate. Available from: [Link]

  • Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 23(4), 437-449. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available from: [Link]

  • Kaur, M., et al. (2010). Biological activities of quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 2(Suppl 3), 194-204. Available from: [Link]

  • Abonia, R., et al. (2021). Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities. Current Organic Synthesis, 18(5), 458-482. Available from: [Link]

  • Thakur, G. S., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS, 116(46), 22946-22952. Available from: [Link]

  • Jain, S. K., et al. (2015). Biological Activities of Quinoline Derivatives. ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(6), 7764-7781. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available from: [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Available from: [Link]

  • Singh, R. K., et al. (2020). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. ResearchGate. Available from: [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. ResearchGate. Available from: [Link]

  • Kouznetsov, V. V., & Varlamov, A. V. (2007). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Russian Chemical Reviews, 76(11), 987-1012. Available from: [Link]

  • Sharma, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available from: [Link]

  • Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Taylor & Francis Online. Available from: [Link]

  • Wikipedia. (n.d.). Quinine. Available from: [Link]

  • Sacco, C., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(16), 4937. Available from: [Link]

  • Asrie, A. B., & Tadesse, M. G. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20573-20593. Available from: [Link]

  • Egan, T. J. (2008). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 104(5-6), 1-1. Available from: [Link]

  • University of Kerbala. (n.d.). Preparation and Properties of Quinoline. Available from: [Link]

  • Sharma, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available from: [Link]

  • Singh, S., et al. (2023). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds. Polycyclic Aromatic Compounds. Available from: [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

How to increase the solubility of quinoline derivatives for in vitro assays

Technical Support Center: Quinoline Derivatives Solubility Welcome to the technical support center for handling quinoline derivatives. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Derivatives Solubility

Welcome to the technical support center for handling quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds in their in vitro assays. Poor aqueous solubility is a common hurdle, with estimates suggesting that up to 90% of new chemical entities in discovery pipelines exhibit this issue, potentially hindering promising therapeutic candidates.[1] This resource provides a structured approach to systematically troubleshoot and resolve these issues, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common initial problems.

Q1: My quinoline derivative precipitated immediately when I added my DMSO stock to the aqueous assay buffer. What happened?

A1: This is a classic sign of a compound "crashing out" of solution. It occurs when a drug dissolved in a high concentration of an organic co-solvent (like 100% DMSO) is rapidly diluted into an aqueous medium where its solubility is much lower. The solvent concentration is no longer high enough to keep the compound dissolved, leading to precipitation. The key is to ensure the final concentration of the organic solvent in your assay is as low as possible while maintaining the compound's solubility.

Q2: What is the best starting solvent for my quinoline derivative?

A2: For most quinoline derivatives, Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its strong solubilizing power for a wide range of organic molecules.[2] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted to create working stocks for your assay.

Q3: How much DMSO is acceptable in my cell-based assay?

A3: This is highly cell-line dependent. As a general rule, the final concentration of DMSO in your cell culture medium should ideally not exceed 0.5%.[3] Many cell lines can tolerate up to 1%, but concentrations above this often lead to cytotoxicity or unintended biological effects.[2][4] It is crucial to run a solvent tolerance control experiment for your specific cell line to determine the maximum acceptable DMSO concentration that does not affect cell viability or the assay readout.

Q4: Can I just warm the solution to get my compound to dissolve?

A4: Gentle warming can sometimes increase the solubility of quinoline derivatives.[5] However, this should be done with caution. Excessive heat can degrade the compound. Furthermore, if the compound precipitates again upon cooling to the assay temperature (e.g., 37°C), this method is not a stable solution for your experiment. This approach is best used for initial dissolution in a stock solvent, not for maintaining solubility in the final aqueous assay medium.

In-Depth Troubleshooting Guides

If the FAQs did not resolve your issue, follow this systematic workflow to identify the best solubilization strategy.

Decision Workflow for Solubilization Strategy

This diagram outlines a logical path for troubleshooting. Start at the top and follow the questions to the most appropriate detailed guide.

G cluster_start cluster_q1 cluster_q2 cluster_q3 cluster_s1 cluster_s2 cluster_s3 start Start: Compound Precipitates in Aqueous Buffer q1 Is the compound basic? (Quinoline pKa ≈ 4.9) start->q1 q2 Is the final DMSO concentration >0.5%? q1->q2  No / Unsure s1 Guide 1: pH Modification q1->s1  Yes q3 Is the compound still insoluble after pH & solvent optimization? q2->q3  No s2 Guide 2: Co-Solvent Optimization q2->s2  Yes q3->s2  No, but need  more options s3 Guide 3: Use of Solubilizing Excipients q3->s3  Yes

Caption: Decision tree for selecting a solubilization strategy.

Guide 1: pH Modification

Causality: The quinoline ring system contains a nitrogen atom, making it a weak base.[6][7] The solubility of such ionizable compounds is highly dependent on the pH of the medium.[5][8] At a pH below the compound's pKa (approximately 4.9 for the parent quinoline), the nitrogen atom becomes protonated, forming a salt. This charged species is significantly more soluble in aqueous solutions than the neutral form.[9]

Protocol for Determining pH-Dependent Solubility:

  • Prepare Buffers: Create a series of buffers with pH values ranging from 4.0 to 7.4 (e.g., 4.0, 5.0, 6.0, 7.0, 7.4). Use buffers appropriate for your assay system, such as citrate for lower pH and phosphate or HEPES for neutral pH.

  • Add Compound: Add a known excess amount of your solid quinoline derivative to a fixed volume of each buffer in separate tubes.

  • Equilibrate: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separate: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Analyze: Plot the measured solubility against the pH. This will reveal the pH at which your compound has the highest solubility. If your assay can be performed at this pH, you have found a simple solution.

Pro-Tips & Potential Pitfalls:

  • Pitfall: Drastically changing the pH can negatively impact cell health or enzyme activity. Always confirm that the optimal solubility pH is compatible with your biological assay's requirements.

  • Pro-Tip: For weakly basic drugs, using acidifiers in the formulation can create a microenvironment with a suitable pH, improving solubility.[8]

Guide 2: Co-Solvent Optimization

Causality: Co-solvents are water-miscible organic solvents that increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous solvent system.[10] They act by decreasing the interfacial tension between the hydrophobic solute and the aqueous solution.[10]

While DMSO is the most common starting point, other co-solvents can be tested, or used in combination, to find an optimal system.

Data Table: Properties of Common Co-Solvents for In Vitro Assays

Co-SolventAbbreviationProperties & Use CasesTypical Max. Assay Conc.
Dimethyl sulfoxideDMSOStrong, universal solvent. Can have biological effects.[2]< 0.5%[3]
EthanolEtOHGood for moderately non-polar compounds. Can be cytotoxic.[11]< 1%
Polyethylene Glycol 400PEG 400Less toxic than DMSO/EtOH. Good for creating stable solutions.1-5%
N,N-DimethylformamideDMFVery strong solvent, but more toxic. Use with caution.< 0.1%

Protocol for Preparing Working Solutions:

  • High-Concentration Stock: Prepare a 10-50 mM stock solution of your compound in 100% DMSO (or another primary solvent). Ensure it is fully dissolved, using gentle warming or brief sonication if necessary.

  • Intermediate Dilution: Perform an intermediate dilution of the stock solution into your complete assay medium (including serum, if applicable). This is a critical step. Do not dilute directly from 100% DMSO to the final concentration in a single step if high concentrations are needed.

  • Final Dilution: Add the intermediate dilution to your assay wells to reach the final desired concentration.

  • Vortexing is Key: When making the intermediate dilution, add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously. This rapid mixing helps prevent localized high concentrations of the compound that can initiate precipitation.

Pro-Tips & Potential Pitfalls:

  • Pitfall: The order of addition matters. Always add the small volume of concentrated organic stock to the larger volume of aqueous buffer, not the other way around.

  • Pro-Tip: If precipitation still occurs, try a combination of co-solvents. For example, preparing a stock in a 1:1 mixture of DMSO and PEG 400 can sometimes maintain solubility upon aqueous dilution better than DMSO alone.

  • Pro-Tip: The presence of proteins like albumin in serum-containing media can help solubilize lipophilic compounds.[12] If your assay permits, including serum may improve solubility.

Guide 3: Use of Solubilizing Excipients (Cyclodextrins)

Causality: If pH and co-solvent optimization fail, the use of formulation excipients should be considered. Excipients are substances that can significantly impact the performance and bioavailability of a drug.[13][14] Cyclodextrins are a class of cyclic oligosaccharides that are particularly effective.[15] They have a hydrophilic exterior and a hydrophobic inner cavity.[16] Poorly soluble, hydrophobic molecules like many quinoline derivatives can be encapsulated within this cavity, forming an "inclusion complex."[17] This complex as a whole is water-soluble, dramatically increasing the apparent solubility of the compound.[18][19]

Workflow for Cyclodextrin Complexation

G cluster_s1 cluster_s2 cluster_s3 cluster_s4 cluster_s5 s1 Weigh Compound & Molar Equivalent of Cyclodextrin (e.g., HP-β-CD) s2 Add Aqueous Buffer (e.g., PBS or Assay Medium) s1->s2 s3 Mix Vigorously (Vortex / Sonicate / Stir) for several hours at RT s2->s3 s4 Sterile Filter (0.22 µm) to remove any undissolved particles s3->s4 s5 Use the resulting clear solution as a stock for the assay s4->s5

Caption: Protocol for preparing a drug-cyclodextrin inclusion complex.

Protocol for Preparing a Cyclodextrin Formulation:

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

  • Determine Stoichiometry: A 1:1 molar ratio of the drug to cyclodextrin is a good starting point.

  • Complexation:

    • Accurately weigh the quinoline derivative and the calculated amount of HP-β-CD.

    • Dissolve them together in your desired aqueous assay buffer.

    • Mix the solution vigorously (e.g., overnight on a shaker or with sonication) to facilitate the formation of the inclusion complex.

  • Sterilization and Use: Sterile filter the final solution through a 0.22 µm filter to remove any remaining particulates. This clear, filtered solution is now your stock solution.

Pro-Tips & Potential Pitfalls:

  • Pitfall: Not all compounds will form stable inclusion complexes. The effectiveness depends on the size and geometry of the molecule relative to the cyclodextrin cavity.

  • Pro-Tip: Cyclodextrins are generally considered biologically inert at typical concentrations used for solubilization, making them a better choice than high concentrations of organic solvents, especially for sensitive cell-based assays.[4]

By systematically applying these troubleshooting guides, you can overcome the solubility challenges associated with quinoline derivatives, leading to more reliable and accurate data in your in vitro assays.

References

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]

  • Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 124. Retrieved from [Link]

  • Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Retrieved from [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (2024). MDPI. Retrieved from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). PubMed Central. Retrieved from [Link]

  • FORMULATION DEVELOPMENT - Impact of Excipients & Manufacturing Process on Solubility-Enhanced Ritonavir Tablet Size & Weight Reduction. (2022). Drug Development & Delivery. Retrieved from [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. (2024). National Institutes of Health. Retrieved from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2023). PubMed Central. Retrieved from [Link]

  • Solubilization techniques used for poorly water-soluble drugs. (2022). PubMed Central. Retrieved from [Link]

  • Holen, E., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Retrieved from [Link]

  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022). Novelty Journals. Retrieved from [Link]

  • In Vitro–In Vivo Correlation in Dermal Delivery: The Role of Excipients. (2021). PubMed Central. Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2016). ResearchGate. Retrieved from [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. Retrieved from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (2021). International Journal of Pharmaceutical and Chemical Analysis. Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2016). Semantic Scholar. Retrieved from [Link]

  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. (2021). PubMed Central. Retrieved from [Link]

  • How to enhance drug solubility for in vitro assays? (2014). ResearchGate. Retrieved from [Link]

  • Short Review on the Biological Activity of Cyclodextrin-Drug Inclusion Complexes Applicable in Veterinary Therapy. (2023). MDPI. Retrieved from [Link]

  • Comparative Study of Selected Excipients' Influence on Carvedilol Release from Hypromellose Matrix Tablets. (2023). MDPI. Retrieved from [Link]

  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. (2018). Purdue e-Pubs. Retrieved from [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024). National Institutes of Health. Retrieved from [Link]

  • Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. (n.d.). MDPI. Retrieved from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2014). Touro Scholar. Retrieved from [Link]

  • Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. (2011). PubMed. Retrieved from [Link]

  • 17.6 pH Effects on Solubility. (2022). YouTube. Retrieved from [Link]

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024). PubMed. Retrieved from [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Biopharmaceutical implications of excipient variability on drug dissolution from immediate release products. (2020). ResearchGate. Retrieved from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. (2016). SpringerLink. Retrieved from [Link]

  • Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2024). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Purdue University. Retrieved from [Link]

  • In Vitro Product Performance Testing of Oral Drug Products: View of the USP Expert Panel Magnesium Stearate – Its Importance a. (2024). Dissolution Technologies. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1H and 13C NMR Characterization of Quinoline Derivatives

For researchers, scientists, and professionals in drug development, the precise structural elucidation of quinoline derivatives is paramount. This guide provides an in-depth, comparative analysis of the ¹H and ¹³C Nuclea...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of quinoline derivatives is paramount. This guide provides an in-depth, comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characteristics of these vital heterocyclic compounds. We will explore the foundational principles governing their spectral features and provide actionable experimental protocols to empower your research.

The Significance of NMR in Quinoline Chemistry

Quinoline and its derivatives form the backbone of a vast array of pharmaceuticals and biologically active compounds. Their therapeutic efficacy is intrinsically linked to their three-dimensional structure and electronic properties. NMR spectroscopy stands as the most powerful tool for unambiguously determining the constitution of these molecules in solution, providing critical insights into structure-activity relationships.

This guide moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, offering a framework for predicting and interpreting the NMR spectra of novel quinoline derivatives.

Understanding the NMR Landscape of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, presents a unique electronic environment that is reflected in its NMR spectra. The nitrogen atom's electron-withdrawing nature significantly influences the chemical shifts of the protons and carbons, particularly within the pyridine ring.

¹H NMR: A Proton's Perspective

The ¹H NMR spectrum of unsubstituted quinoline is characterized by seven distinct aromatic protons, each with a specific chemical shift and coupling pattern. The protons on the pyridine ring (H-2, H-3, H-4) are generally found at a lower field (higher ppm) compared to those on the carbocyclic ring (H-5, H-6, H-7, H-8) due to the deshielding effect of the nitrogen atom.[1]

¹³C NMR: The Carbon Fingerprint

Similarly, the ¹³C NMR spectrum provides a unique fingerprint of the quinoline core. The carbon atoms of the pyridine ring, especially C-2 and C-4, are significantly deshielded. The quaternary carbons (C-8a and C-4a) also exhibit characteristic chemical shifts.

The Influence of Substituents: A Comparative Analysis

The true utility of NMR in quinoline chemistry emerges when we analyze the effects of substituents on the core scaffold. The electronic nature and position of a substituent can dramatically alter the chemical shifts and coupling constants throughout the molecule. To illustrate these effects, we will compare the NMR data of unsubstituted quinoline with representative derivatives bearing electron-donating and electron-withdrawing groups.

Case Study 1: Electron-Donating Group (EDG) - 6-Methoxyquinoline

An electron-donating group, such as a methoxy group (-OCH₃), increases the electron density of the quinoline ring system, particularly at the ortho and para positions. This increased electron density leads to greater shielding of the nearby protons and carbons, resulting in an upfield shift (lower ppm) in their NMR signals.

Case Study 2: Electron-Withdrawing Group (EWG) - 6-Nitroquinoline

Conversely, an electron-withdrawing group like a nitro group (-NO₂) decreases the electron density of the ring, causing deshielding of the nuclei. This results in a downfield shift (higher ppm) of the corresponding NMR signals.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Quinoline Derivatives in CDCl₃

ProtonUnsubstituted Quinoline6-Methoxyquinoline (EDG)6-Nitroquinoline (EWG)Causality of Shift
H-2~8.90~8.70~9.10Influenced by long-range electronic effects.
H-3~7.40~7.30~7.60Less affected due to meta position relative to substituent.
H-4~8.10~8.00~8.30Influenced by long-range electronic effects.
H-5~7.75~7.35~8.20Significant shielding by EDG and deshielding by EWG at the ortho position.
H-7~7.65~7.10~8.00Significant shielding by EDG and deshielding by EWG at the ortho position.
H-8~8.10~7.90~8.40Influenced by electronic effects.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of Quinoline Derivatives in CDCl₃

CarbonUnsubstituted Quinoline6-Methoxyquinoline (EDG)6-Nitroquinoline (EWG)Causality of Shift
C-2~150.2~148.0~152.0Long-range electronic effects.
C-3~121.1~121.5~122.0Minimal impact from substituent at the 6-position.
C-4~136.1~135.0~137.0Long-range electronic effects.
C-5~127.7~104.0~129.0Strong shielding by EDG and deshielding by EWG at the ortho position.
C-6~129.4~157.0~145.0Ipso-carbon directly attached to the substituent shows the largest shift.
C-7~126.5~122.0~128.0Shielding by EDG and deshielding by EWG at the para position.
C-8~129.5~130.0~129.0Minimal impact from substituent at the 6-position.
C-4a~128.3~129.0~127.0Bridgehead carbon, less affected.
C-8a~148.3~144.0~150.0Bridgehead carbon, influenced by overall ring electronics.

Deciphering Connectivity: The Power of 2D NMR

While 1D NMR provides essential information on chemical shifts and basic coupling, complex quinoline derivatives often require two-dimensional (2D) NMR techniques for unambiguous structural assignment.[2]

COSY (Correlation Spectroscopy)

COSY reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is invaluable for tracing the connectivity of protons within the quinoline rings and any attached side chains.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs. Each cross-peak in an HSQC spectrum links a proton to the carbon it is attached to, providing a powerful tool for assigning carbon resonances based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC provides information about longer-range (typically 2-3 bonds) ¹H-¹³C correlations. This experiment is crucial for connecting different spin systems and for assigning quaternary carbons, which are not observed in HSQC spectra.

G H1_NMR ¹H NMR COSY COSY H1_NMR->COSY ¹H-¹H Connectivity HSQC HSQC H1_NMR->HSQC Direct ¹H-¹³C Correlation HMBC HMBC H1_NMR->HMBC Long-Range ¹H-¹³C Correlation C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Assignment Complete Structural Assignment COSY->Assignment HSQC->Assignment HMBC->Assignment Structure Quinoline Derivative Structure Structure->H1_NMR Chemical Shifts Coupling Constants Structure->C13_NMR Carbon Skeleton

Experimental Protocols: A Self-Validating System

The acquisition of high-quality NMR data is foundational to accurate structural analysis. The following protocols are designed to be self-validating, ensuring reproducibility and reliability.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent that completely dissolves the quinoline derivative. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can influence chemical shifts, so it must be recorded and reported with the data.[1]

  • Concentration :

    • For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.

    • For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

  • Sample Purity : Ensure the sample is free from particulate matter and paramagnetic impurities, which can broaden NMR signals. Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

1D NMR Acquisition (¹H and ¹³C)
  • Instrumentation : Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters :

    • Pulse Angle : 30-45° for quantitative measurements, 90° for routine spectra.

    • Spectral Width : Sufficient to encompass all proton signals (typically 12-16 ppm).

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds (longer for quantitative analysis).

    • Number of Scans : 8-16 scans are usually adequate for samples of sufficient concentration.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Program : Standard proton-decoupled pulse sequence.

    • Spectral Width : Wide enough to cover all carbon signals (typically 0-220 ppm).

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : A larger number of scans (e.g., 128 to 1024 or more) is required due to the low sensitivity of the ¹³C nucleus.

2D NMR Acquisition (COSY, HSQC, HMBC)

The parameters for 2D NMR experiments should be optimized based on the specific instrument and sample. The following are general guidelines:

G Start Start SamplePrep Sample Preparation | Dissolve in Deuterated Solvent | Filter into NMR Tube Start->SamplePrep NMR_Acquisition NMR Data Acquisition | {  1D NMR (¹H, ¹³C) |  2D NMR (COSY, HSQC, HMBC) } SamplePrep->NMR_Acquisition Processing Data Processing | Fourier Transform | Phasing & Baseline Correction NMR_Acquisition:f0->Processing NMR_Acquisition:f1->Processing Analysis Spectral Analysis | Chemical Shift Assignment | Coupling Constant Analysis | 2D Correlation Interpretation Processing->Analysis Structure_Elucidation Structure Elucidation Analysis->Structure_Elucidation

Table 3: Key Parameters for 2D NMR Experiments

ExperimentKey Parameters to OptimizeTypical ValuesPurpose
COSY Spectral width in both dimensionsSame as ¹H spectrumTo observe ¹H-¹H couplings.
Number of increments128-256Determines resolution in the indirect dimension.
HSQC ¹J(CH) coupling constant145 HzOptimized for one-bond C-H correlations.
Spectral width in F1 (¹³C)Sufficient to cover all carbon signals.Correlates ¹H and ¹³C chemical shifts.
HMBC Long-range coupling constant (ⁿJ(CH))8-10 HzOptimized for 2-3 bond C-H correlations.
Number of increments256-512Higher resolution is often needed to resolve long-range couplings.

Conclusion: A Synergistic Approach

The structural characterization of quinoline derivatives is a multifaceted challenge that requires a synergistic application of 1D and 2D NMR techniques. By understanding the fundamental principles that govern the NMR spectra of these compounds and by employing robust, self-validating experimental protocols, researchers can confidently and accurately elucidate the structures of novel quinoline-based molecules. This guide serves as a foundational resource to empower your scientific endeavors in the dynamic field of drug discovery and development.

References

  • Seaton, P. J., & Williamson, R. T. (2016). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 93(8), 1447-1450. [Link]

  • Magritek. (n.d.). Carbon - Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Retrieved January 23, 2026, from [Link]

  • University of North Carolina Wilmington. (n.d.). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. Retrieved January 23, 2026, from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. [Link]

  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved January 23, 2026, from [Link]

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